N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide
Description
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide (CAS: 899730-81-5, C₁₇H₂₁N₃O₆) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core, a methylene bridge, and an ethanediamide linker connected to a 3-methylphenyl substituent . Its synthesis is inferred from analogous methods in the literature, such as amide coupling reactions using activated esters or carbodiimide reagents (e.g., EDC/HOBt) .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13-6-5-7-14(10-13)20-17(22)16(21)19-11-15-12-23-18(24-15)8-3-2-4-9-18/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSVZCQPHDRGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-yl, can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Attachment of the Methyl Group: The spirocyclic intermediate is then reacted with a suitable methylating agent to introduce the methyl group.
Formation of the Diamide: The final step involves the reaction of the spirocyclic intermediate with 3-methylphenylamine and ethanediamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-({1,4-dioxaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its spirocyclic structure could be useful in the design of novel materials with unique properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide (C₁₆H₁₉N₃O₆)
- Key Differences :
- The spiro ring is smaller (4.4 vs. 4.5), reducing steric bulk.
- The 3-nitrophenyl group (electron-withdrawing) replaces the 3-methylphenyl (electron-donating), altering electronic properties and reactivity.
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide (C₁₇H₂₁N₃O₆)
- Key Differences :
- The nitro substituent is at the 2-position instead of 3-methyl at the 3-position.
Variations in the Spiro Ring System
3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine
- Key Differences :
- A propargylamine group replaces the ethanediamide linker.
6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-di
Functional Group Modifications
N-Methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08)
- Key Differences :
- A sulfonamide group replaces the ethanediamide linker.
- Impact : Sulfonamides are stronger hydrogen-bond acceptors but may increase metabolic susceptibility compared to amides .
Ethyl (S,E)-3-((4-methoxybenzyl)(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)amino)-3-oxopropanoate (S15)
Research Implications
- Synthetic Strategies : The target compound’s ethanediamide linker likely requires coupling reagents like EDC/HOBt, as seen in related amide syntheses .
- Analytical Characterization : NMR signals for the spiro[4.5]decane core (δ 1.4–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) align with data for analogous compounds .
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